Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-
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Overview
Description
Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- is a heterocyclic compound that features a fused ring system combining thiazole and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine in ethanol. The reaction proceeds through the formation of intermediate thiohydrazonates, which then undergo cyclization to yield the desired thiazolo[5,4-e]-1,2,4-triazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines or other reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent
Properties
CAS No. |
89730-67-6 |
---|---|
Molecular Formula |
C11H8N4S |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
6-methyl-3-phenyl-[1,3]thiazolo[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C11H8N4S/c1-7-12-10-11(16-7)13-9(14-15-10)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
WPJILONOMJOAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)N=C(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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